Product packaging for 7-Phenylhept-4-enal(Cat. No.:CAS No. 65018-57-7)

7-Phenylhept-4-enal

Cat. No.: B14493897
CAS No.: 65018-57-7
M. Wt: 188.26 g/mol
InChI Key: KPCGXCLDVKWCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Phenylhept-4-enal is an aliphatic aldehyde featuring a phenyl terminus and a double bond at the 4-position, making it a valuable intermediate in organic synthesis and materials science. While direct studies on this specific compound are limited, insights can be drawn from its close structural analogs. For instance, polyunsaturated chains like 7-Phenylhept-2-ene-4,6-diynal demonstrate unique electronic properties due to extended conjugation, which enhances their stability and reactivity in cycloaddition or polymerization reactions . Similarly, related aldehydes such as 7-Oxo-7-phenylhept-5-enal have been identified as crucial synthetic precursors. They serve as key di carbonyl components in proline and cinchona-thiourea dual organocatalysis, enabling the stereoselective construction of complex, densely functionalized carbocycles like tetrasubstituted cyclohexanes . The same precursor is also utilized in visible-light-mediated, organophotoredox-catalyzed [2+2] photocycloadditions for the stereoselective synthesis of enantioenriched bicyclo[3.2.0]heptane skeletons, which are relevant in pharmaceutical research . The compound's structure suggests potential as a building block for novel molecular scaffolds. Researchers value this compound for developing new synthetic methodologies and exploring structure-property relationships. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B14493897 7-Phenylhept-4-enal CAS No. 65018-57-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65018-57-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

7-phenylhept-4-enal

InChI

InChI=1S/C13H16O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-2,4,6-7,10-12H,3,5,8-9H2

InChI Key

KPCGXCLDVKWCTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=CCCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Phenylhept 4 Enal and Its Diverse Analogues

Olefination Strategies for (Hept-4-en)-al Backbone Formation

Olefination reactions are fundamental in constructing the carbon-carbon double bond within the heptenal backbone. illinois.eduresearchgate.net These methods are crucial for creating the core structure of 7-phenylhept-4-enal.

Wittig Reactions in the Construction of Phenyl-Substituted Alkenals

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. lumenlearning.comiitk.ac.in It involves the reaction of a phosphorus ylide, known as a Wittig reagent, with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comwikipedia.org This reaction is particularly valuable for creating the phenyl-substituted alkenal structure of this compound. The versatility of the Wittig reaction allows for the synthesis of a wide range of alkenes, although the stereoselectivity can be influenced by the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The general mechanism involves the initial formation of a betaine (B1666868) intermediate, followed by the formation of a four-membered oxaphosphetane ring, which then decomposes to the final alkene and triphenylphosphine oxide. lumenlearning.com The high stability of triphenylphosphine oxide is a significant driving force for this reaction. lumenlearning.com

Reagent TypeReactant 1Reactant 2ProductSelectivity
Non-stabilized YlideAldehyde/KetoneAlkyl-triphenylphosphonium ylide(Z)-AlkenePredominantly Z
Stabilized YlideAldehyde/KetoneYlide with electron-withdrawing group(E)-AlkenePredominantly E

Cross-Coupling Reactions Leading to Phenylheptenal Skeletons

Cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com Reactions such as the Suzuki, Stille, and Heck couplings can be employed to construct the 7-phenylheptenal framework. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. mdpi.com

For instance, a Suzuki coupling could involve the reaction of a phenylboronic acid with a halogenated heptenal derivative in the presence of a palladium catalyst and a base. beilstein-journals.orgjeolusa.com The Stille reaction, on the other hand, utilizes organotin compounds. mdpi.com These methods are known for their high functional group tolerance and have been successfully applied in the synthesis of complex molecules. mdpi.com The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Stereocontrol in the Synthesis of Chiral this compound Derivatives

Controlling the stereochemistry during the synthesis of this compound derivatives is crucial for accessing specific isomers with desired biological activities or properties.

Asymmetric Catalysis in α,β-Unsaturated Aldehyde Synthesis

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. In the context of α,β-unsaturated aldehydes, organocatalysis using chiral secondary amines has emerged as a prominent method. mdpi.com These catalysts can activate α,β-unsaturated aldehydes through the formation of a chiral iminium ion intermediate. mdpi.comacs.org This activation facilitates various asymmetric transformations, such as Michael additions and cycloadditions, leading to the formation of enantioenriched products. mdpi.comresearchgate.net For example, the use of diarylprolinol silyl (B83357) ether catalysts in the Michael reaction of α,β-unsaturated aldehydes with various nucleophiles can afford products with excellent diastereo- and enantioselectivities. researchgate.net

Catalytic ApproachKey IntermediateTypical TransformationStereochemical Outcome
Chiral Secondary Amine CatalysisIminium IonMichael AdditionHigh Enantioselectivity
Copper(I) CatalysisAllylcopper(I) SpeciesVinylogous Aldol (B89426) ReactionHigh Enantioselectivity

A copper(I)-catalyzed direct vinylogous aldol reaction of β,γ-unsaturated esters with aldehydes provides a pathway to chiral α,β-unsaturated δ-lactones, which can be precursors to chiral aldehydes. acs.org This method demonstrates high enantioselectivity for a range of aldehydes. acs.org

Diastereoselective Approaches to Substituted Phenylheptenals

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. One effective strategy is the olefin isomerization-Claisen rearrangement reaction. pitt.edu This method can be used to synthesize syn-2,3-dialkyl-4-pentenal derivatives with high diastereoselectivity. pitt.edu For instance, an iridium(I)-catalyzed isomerization of di(allyl) ethers can generate allyl vinyl ethers, which then undergo a thermal Claisen rearrangement to yield highly substituted aldehyde structures with excellent relative stereocontrol. pitt.edu

Furthermore, cascade reactions, such as inter-intramolecular double Michael additions, have been utilized to create highly substituted cyclohexanones with high diastereoselectivity, which could be adapted for the synthesis of complex phenylheptenal analogues. beilstein-journals.org These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. nih.gov

Functional Group Interconversions and Late-Stage Functionalization

Functional group interconversions (FGIs) and late-stage functionalization (LSF) are critical strategies in modern organic synthesis. imperial.ac.uknumberanalytics.com FGI refers to the conversion of one functional group into another, while LSF involves modifying a complex molecule in the final steps of a synthesis. imperial.ac.ukwikipedia.org

FGIs are essential for introducing or modifying functional groups to achieve a target molecule. numberanalytics.com Common FGIs include oxidation, reduction, substitution, and elimination reactions. numberanalytics.comscribd.com For example, an alcohol can be oxidized to an aldehyde, or a carboxylic acid can be reduced to an alcohol. imperial.ac.uk

Late-stage functionalization is particularly valuable in drug discovery and development, as it allows for the rapid generation of analogues from a common advanced intermediate. rsc.org This approach can be used to explore structure-activity relationships or to introduce metabolic blocking groups. rsc.orgnih.gov C-H functionalization is a powerful LSF strategy that allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. rsc.orgrsc.org Electrochemical methods are also emerging as a sustainable and efficient tool for LSF. beilstein-journals.org

Selective Oxidation and Reduction Pathways for Heptenal Systems

The chemical architecture of this compound, characterized by an aldehyde and an isolated alkene, presents a unique challenge and opportunity for selective transformations. The ability to selectively oxidize or reduce one functional group while preserving the other is crucial for the synthesis of complex derivatives.

Selective Oxidation:

The selective oxidation of the aldehyde moiety in α,β-unsaturated systems or the oxidation of corresponding alcohols to aldehydes without affecting the double bonds is a well-established field. Organocatalytic methods, in particular, have shown significant promise. For instance, the use of 2-iodoxybenzoic acid (IBX) in the presence of an organocatalyst can efficiently oxidize alcohols to aldehydes. rsc.org While direct oxidation of this compound is less common, the oxidation of its corresponding alcohol, 7-phenylhept-4-en-1-ol (B14234486), to the target enal is a key synthetic step. This transformation requires mild conditions to prevent over-oxidation to the carboxylic acid or isomerization of the double bond. Research on related unsaturated aldehydes demonstrates that organocatalytic oxidation using IBX can be highly effective, yielding the desired aldehyde in high yields. rsc.org For example, the oxidation of (E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol) and its derivatives to the corresponding aldehydes proceeds efficiently. rsc.org

Selective Reduction:

Selective reduction of the aldehyde or the alkene in this compound and its analogues allows for the generation of a variety of valuable synthons. The choice of reducing agent and reaction conditions dictates the outcome.

To selectively reduce the aldehyde to an alcohol, reagents like sodium borohydride (B1222165) (NaBH₄) are often employed, typically at low temperatures to minimize competing 1,4-reduction of the alkene. A more controlled reduction of a related ester to an aldehyde can be achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, such as -78 °C. pitt.edu This method is crucial for synthesizing the aldehyde itself from a more stable precursor. pitt.edu

Conversely, selective reduction of the carbon-carbon double bond while preserving the aldehyde is more challenging. Catalytic hydrogenation with specific catalysts, such as Wilkinson's catalyst, can sometimes achieve this. More advanced methods focus on conjugate reduction. For instance, the selective 1,4-reduction of related α,β-unsaturated keto-enoates has been accomplished using reagents like tetramethylammonium (B1211777) triacetoxyborohydride, which selectively reduces the double bond to yield the corresponding saturated ketone. researchgate.netkyoto-u.ac.jp

Transformation Reagent/Catalyst Functional Group Targeted Outcome Reference
Oxidation2-Iodoxybenzoic acid (IBX) / OrganocatalystAlcoholAldehyde rsc.org
ReductionDiisobutylaluminium hydride (DIBAL-H)EsterAldehyde pitt.edu
ReductionTetramethylammonium triacetoxyborohydrideAlkene (Conjugate)Alkane researchgate.net

Regioselective Derivatization of the Alkene and Aldehyde Moieties

The distinct reactivity of the aldehyde and alkene functional groups in this compound allows for a wide range of regioselective derivatization reactions, enabling the construction of complex molecular architectures.

Derivatization of the Alkene Moiety:

The isolated double bond in this compound can undergo various addition and cycloaddition reactions. A notable example is the organophotoredox-catalyzed [2+2] photocycloaddition. mdpi.com In studies on analogues like (5E)-7-oxo-7-phenylhept-5-enal, this method has been used to synthesize bicyclo[3.2.0]heptane systems. mdpi.com The reaction is initiated by the reduction of the enone substrate under photoredox conditions, leading to a radical anion which then undergoes the cycloaddition. mdpi.com This process is highly stereoselective, with the formation of specific cycloadducts being favored. mdpi.com The redox properties of the substrate are a key factor, with cyclic voltammetry indicating that such compounds can be readily reduced under photoredox conditions. mdpi.com

Derivatization of the Aldehyde Moiety:

The aldehyde group is a versatile handle for carbon-carbon bond formation. It can readily participate in nucleophilic additions, condensations, and radical reactions.

Radical Annulation: Aldehydes can be used in oxidant-promoted radical cascade reactions with 1,7-dienes to construct N-containing polycyclic skeletons. rsc.org This method involves the formation of an acyl radical from the aldehyde, which then engages in a highly regio- and stereoselective cyclization cascade, forming multiple new carbon-carbon bonds. rsc.org

Aldol and Related Condensations: The aldehyde functionality is a classic electrophile in aldol reactions. For instance, the total synthesis of bioactive diarylheptanoids has been achieved through sequential crossed aldol condensations involving aldehydes and ketones, followed by reduction reactions. researchgate.net Similarly, asymmetric aldol reactions between aldehydes and ynals, promoted by prolinol ether/transition metal complexes, can produce propargylic alcohols with high stereocontrol. rsc.org

Wittig Reaction: The synthesis of analogues such as (5E)-7-Oxo-7-phenylhept-5-enal has been accomplished via a Wittig reaction between an appropriate ylide and glutaric aldehyde, demonstrating a classic transformation of the aldehyde group. mdpi.com

Reaction Type Reagents/Conditions Functional Group Targeted Product Type Reference
[2+2] PhotocycloadditionEosin Y, LiBr, iPr₂NEt, lightAlkeneBicyclo[3.2.0]heptane mdpi.com
Radical AnnulationOxidant, 1,7-dieneAldehydeN-containing polycycles rsc.org
Aldol CondensationKetone, base or acid catalystAldehydeβ-hydroxy ketone researchgate.net
Wittig ReactionPhosphonium ylideAldehydeAlkene mdpi.com

Exploration of Reactivity Profiles and Mechanistic Pathways of 7 Phenylhept 4 Enal

Nucleophilic and Electrophilic Transformations at the Aldehyde Functionality

The aldehyde group in 7-phenylhept-4-enal is a key site for various chemical transformations. Its reactivity is characterized by both nucleophilic and electrophilic behavior, which can be harnessed for the synthesis of complex molecules.

Organocatalytic Enamine Chemistry with Phenylheptenals

Organocatalysis, a field that utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org In the context of phenylheptenals, enamine catalysis is particularly relevant. This approach involves the reaction of the aldehyde with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. masterorganicchemistry.comwikipedia.org This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product. masterorganicchemistry.com

The formation of the enamine intermediate enhances the nucleophilicity of the α-carbon, enabling a range of enantioselective transformations. organic-chemistry.org For instance, the combination of enamine catalysis with photoredox catalysis has been successfully employed for the enantioselective α-alkylation of aldehydes. princeton.edu This dual catalytic system allows for the generation of highly electrophilic radical species that can react with the enamine intermediate. princeton.edu

Furthermore, the use of chiral imidazolidinone catalysts can facilitate the enantioselective α-chlorination of aldehydes, producing valuable α-chloro aldehyde synthons. nih.gov The catalyst forms an enamine with the aldehyde, which then reacts with an electrophilic chlorine source. nih.gov

A notable application of enamine catalysis with a related dicarbonyl compound, (E)-7-oxo-7-phenylhept-5-enal, is its reaction with nitrostyrene (B7858105). rsc.orgrsc.org This reaction, catalyzed by a dual organocatalytic system of proline and a cinchona-thiourea derivative, proceeds through a Michael addition cascade. rsc.orgrsc.org The aldehyde end of the dicarbonyl compound forms an enamine with proline, which then undergoes a Michael addition to nitrostyrene. rsc.org This is followed by an intramolecular cyclization to furnish a highly functionalized tetrasubstituted cyclohexane (B81311). rsc.orgrsc.org

The table below summarizes key aspects of organocatalytic enamine chemistry involving phenylheptenal derivatives.

Catalyst TypeReactantKey IntermediateProduct TypeRef
Chiral Secondary AmineAldehydeEnamineα-Functionalized Aldehyde masterorganicchemistry.comwikipedia.org
ImidazolidinoneAldehydeEnamineα-Chloro Aldehyde nih.gov
Proline / Cinchona-Thiourea(E)-7-oxo-7-phenylhept-5-enalEnamine / NitronateTetrasubstituted Cyclohexane rsc.orgrsc.orgbuchler-gmbh.com

Michael Additions and Cascade Reactions Involving Heptenals

The α,β-unsaturated nature of the double bond in conjugation with the carbonyl group in molecules like this compound makes them excellent Michael acceptors. lumenlearning.comlibretexts.org This allows for conjugate addition reactions where a nucleophile attacks the β-carbon. lumenlearning.comwikipedia.org This type of reaction, also known as 1,4-addition, is a fundamental carbon-carbon bond-forming strategy in organic synthesis. libretexts.orgmasterorganicchemistry.com

A prominent example involves the Michael reaction cascade of (E)-7-oxo-7-phenylhept-5-enal with nitrostyrene, catalyzed by a dual system of proline and a cinchona-thiourea derivative. rsc.orgrsc.orgresearchgate.netresearchgate.net The reaction proceeds through the following key steps:

Formation of an enamine from the aldehyde and proline. rsc.org

The enamine acts as a nucleophile and attacks the nitrostyrene in a Michael addition. rsc.org

This generates a nitronate anion which then undergoes an intramolecular cyclization via a second Michael addition to the enone moiety. rsc.org

This cascade reaction leads to the formation of a densely functionalized tetrasubstituted cyclohexane with high diastereoselectivity. rsc.orgrsc.orgbuchler-gmbh.com The stereochemical outcome is controlled by the chiral organocatalysts. rsc.org

The table below details the reactants and products of the Michael addition cascade reaction.

Reactant 1Reactant 2Catalyst SystemProductRef
(E)-7-oxo-7-phenylhept-5-enal(E)-(2-nitrovinyl)benzeneD-Proline, Cinchona-Thiourea Derivative(1R,2S,3R,4R)-3-nitro-4-(2-oxo-2-phenylethyl)-2-phenylcyclohexane-1-carbaldehyde buchler-gmbh.com
(E)-7-oxo-7-phenylhept-5-enal(E)-1-nitrohex-1-eneD-Proline, Cinchona-Thiourea Derivative(1S,2S,3S,4S)-2-butyl-3-nitro-4-(2-oxo-2-phenylethyl)cyclohexane-1-carbaldehyde buchler-gmbh.com

Cyclization Reactions for the Construction of Polycyclic Systems

The olefinic and aldehydic functionalities within this compound and its derivatives provide handles for intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.

Metal-Catalyzed Intramolecular Cation-Olefin Cyclizations

Metal-catalyzed reactions offer a powerful platform for orchestrating complex chemical transformations. Gold(I) complexes, for instance, are known to activate alkynes towards nucleophilic attack, facilitating various cyclization reactions. acs.org While direct examples involving this compound are not prevalent in the searched literature, the principles of metal-catalyzed cation-olefin cyclizations are applicable. Such reactions typically involve the generation of a cationic intermediate that is then trapped by an intramolecular olefin.

Pericyclic Reactions: [2+2] Photocycloadditions and Nitrone Cycloadditions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are another important class of reactions for building cyclic systems. Photochemical [2+2] cycloadditions, in particular, have been explored with derivatives of this compound. mdpi.com

In one study, (5E)-7-Oxo-7-phenylhept-5-enal was used as a precursor to synthesize a bis-enone substrate for an organophotoredox-catalyzed intramolecular [2+2] photocycloaddition. mdpi.com This reaction, promoted by Eosin Y under green light irradiation, led to the formation of a bicyclo[3.2.0]heptane core structure. mdpi.com The reaction proceeds through a syn-closure pathway, yielding cis-anti products with high stereoselectivity. mdpi.com

The table below provides details on the [2+2] photocycloaddition reaction.

ReactantCatalyst/ConditionsProductKey FeatureRef
Bis-enone derived from (5E)-7-Oxo-7-phenylhept-5-enalEosin Y, green lightBicyclo[3.2.0]heptaneStereoselective formation of cis-anti products mdpi.com

Comprehensive Mechanistic Insights through Computational and Spectroscopic Studies

To gain a deeper understanding of the reaction mechanisms and stereochemical outcomes, computational and spectroscopic studies are invaluable tools.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of the dual organocatalytic Michael reaction cascade involving (E)-7-oxo-7-phenylhept-5-enal. rsc.orgrsc.orgresearchgate.netresearchgate.net These computational studies helped to identify the role of the organocatalytic dyad in providing a lower energy pathway compared to a proline-only catalyzed reaction. rsc.org The calculations revealed the importance of a network of hydrogen bonding and π-π stacking interactions between the catalysts and substrates in stabilizing the transition states and controlling the stereoselectivity. rsc.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are crucial for characterizing the structures of reactants, intermediates, and products. mdpi.comrsc.org For instance, NMR and X-ray analysis were used to confirm the cis-anti stereochemistry of the bicyclo[3.2.0]heptane products formed in the [2+2] photocycloaddition. mdpi.com Furthermore, cyclic voltammetry was employed to investigate the redox properties of the bis-enone substrate, providing insight into the electron transfer processes occurring during the photochemical reaction. mdpi.com

The combination of these analytical methods provides a comprehensive picture of the reactivity and mechanistic pathways of this compound and its derivatives, guiding the design of new synthetic strategies. afjbs.com

Density Functional Theory (DFT) Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for mapping the intricate details of reaction mechanisms at the molecular level. For reactions involving molecules structurally similar to this compound, such as its oxidized counterpart (5E)-7-oxo-7-phenylhept-5-enal, DFT calculations have provided profound insights into reaction feasibility, pathway energetics, and the structures of transient species.

In cooperative asymmetric catalysis, for instance, the Michael reaction cascade between a dicarbonyl compound like 7-oxo-7-phenylhept-5-enal (B12553455) and nitrostyrene has been scrutinized using DFT. These computations, often employing functionals like M06-2X with a basis set such as 6-31G**, help to unravel the roles of multiple catalysts. rsc.org They can identify the formation of key intermediates, such as enamines formed from the aldehyde moiety, and map the potential energy surface of their subsequent reactions. rsc.org Such studies reveal complex hydrogen-bonding networks between catalysts and substrates that dictate the reaction's course and stereoselectivity. rsc.orgmdpi.com

DFT is also pivotal in understanding photocycloadditions. For example, in the [2+2] photocycloaddition of aryl bis-enones, DFT calculations can assess the stability of various intermediates and the energy barriers of different transition states. buchler-gmbh.com By modeling the reaction of a substrate with a chiral oxazolidinone auxiliary, researchers can predict which diastereomeric pathway is energetically favored. For instance, calculations might show that transition states leading to a cis-anti product are several kcal/mol lower in energy than those leading to other stereoisomers, thus explaining the observed experimental outcome. buchler-gmbh.com The alignment between these theoretical predictions and experimental results validates the proposed mechanistic pathways. buchler-gmbh.com

A theoretical investigation into a reaction involving an analog of this compound is summarized in the table below, showcasing the relative energies of different intermediates and transition states.

SpeciesDescriptionRelative Energy (kcal/mol)
Fcis Initial reactant conformer0.0
Ftrans Higher energy reactant conformer+8.9
TS1(Fcis→Ga) Transition state to syn intermediate+3.7
Ga Syn attack intermediateLower energy
Gc Anti attack intermediateHigher energy
TS2(Ga→Haa) Transition state to cis-anti product+4.0 (relative to Ga)
TS2(Ga→Hba) Transition state to alternative product+6.4 (relative to Ga)

This interactive table presents DFT-calculated energy values for intermediates and transition states in a related photocycloaddition reaction, illustrating the energetic preferences that guide the reaction pathway. buchler-gmbh.com

Spectroscopic Characterization of Reaction Intermediates and Kinetic Studies

The direct observation and characterization of short-lived reaction intermediates are crucial for validating proposed mechanistic pathways. Advanced spectroscopic techniques are essential for this purpose. While specific studies on this compound are not extensively documented, the methodologies applied to similar reactive species are well-established.

Infrared (IR) ion spectroscopy, for example, is a powerful technique for obtaining structural information about gaseous ions, which can be generated as mimics of reaction intermediates. googleapis.com This method can distinguish between different isomeric forms of an intermediate, providing vibrational fingerprints that can be compared with theoretical spectra calculated via DFT. googleapis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of mechanistic studies. In the context of reactions involving unsaturated aldehydes, ¹H and ¹³C NMR are routinely used to characterize the final products and any stable intermediates. For instance, the synthesis of a substituted bicyclo[3.2.0]heptane from a derivative of 7-oxo-7-phenylhept-5-enal was confirmed by extensive NMR analysis. mdpi.com Although direct kinetic studies on this compound are sparse in the literature, kinetic DFT studies on analogous systems have been used to estimate reaction rate constants for various pathways, such as hydrogen atom transfer (HAT) or radical adduct formation (RAF). rsc.org These theoretical kinetics can then be correlated with experimental results from techniques like electron paramagnetic resonance (EPR) spectroscopy, which detects and quantifies radical species in a reaction mixture. rsc.org

Stereochemical Outcomes and Diastereocontrol Mechanisms

Controlling the stereochemistry of a reaction is a primary goal in modern organic synthesis. For a molecule like this compound, with multiple potential stereocenters in its reaction products, understanding the mechanisms of diastereocontrol is critical.

In dual-catalyst systems, such as the Michael addition cascade involving 7-oxo-7-phenylhept-5-enal, the combination of two chiral catalysts (e.g., proline and a cinchona-thiourea derivative) creates a complex chiral environment. rsc.orgmdpi.com The configuration of the final tetrasubstituted cyclohexane product is determined in a stepwise manner. The first Michael addition fixes the configuration at two of the four new chiral centers. rsc.org The subsequent intramolecular cyclization, another Michael addition, establishes the remaining two stereocenters with high diastereoselectivity. rsc.orgmdpi.com DFT modeling of the transition states for the C-C bond formation is essential to understand the origin of this stereocontrol, tracing it to the specific prochiral faces selected during the reaction. rsc.org

Similarly, in organophotoredox-catalyzed [2+2] photocycloadditions, the use of chiral auxiliaries attached to the substrate can lead to the formation of highly enantioenriched products. buchler-gmbh.com In one such study, although 16 different stereoisomers were theoretically possible, only two were formed and isolated. buchler-gmbh.com This high level of stereocontrol is dictated by the energetic favorability of specific transition states, as elucidated by DFT calculations, which show a clear preference for one reaction pathway over others. buchler-gmbh.com The stereochemical assignment of 1,3-diols, which can be products of the reduction of related keto-aldehydes, can be unambiguously determined using ¹³C NMR by analyzing the chemical shifts of acetonide derivatives. researchgate.net

The table below summarizes the stereochemical outcomes for a reaction involving a substrate analogous to this compound.

EntrySubstrateCatalyst SystemProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Substrate 7Eosin Y, LiBrBicyclo[3.2.0]heptane 9a99:195%
2Substrate 8Eosin Y, LiBrBicyclo[3.2.0]heptane 9b99:197%

This interactive table showcases the high diastereoselectivity and enantioselectivity achieved in a photocycloaddition of chiral aryl bis-enones, demonstrating effective stereochemical control. buchler-gmbh.com

Advanced Applications of 7 Phenylhept 4 Enal Scaffolds in Complex Molecule Synthesis

Utilization in the Total Synthesis of Natural Products and Bioactive Analogues

The 7-phenylheptane core is a recurring structural motif in a class of natural products known as diarylheptanoids, many of which exhibit significant biological activities. While direct total syntheses commencing from the parent 7-phenylhept-4-enal are not widely documented, its structural framework is fundamental to the assembly of these complex targets. Synthetic strategies often build or modify this specific carbon skeleton to achieve the final natural product.

Research into the synthesis of polyketide natural products has utilized closely related structures, demonstrating the utility of the 7-phenylheptane chain in constructing complex bioactive molecules. For example, a synthetic and biochemical approach to study thioesterase-catalyzed macrocyclizations in polyketides involved the preparation of intermediates like (4S,6R)-6-(tert-Butyldimethylsilyloxy)-7-phenylhept-1-en-4-ol, a functionalized analogue of the 7-phenylheptene framework. syr.edu The strategic placement of functional groups on this scaffold is crucial for mimicking biosynthetic pathways and producing complex macrocycles. syr.edu

Furthermore, the synthesis of bioactive diarylheptanoids, such as certain anti-emetic and anti-inflammatory compounds, relies on establishing the core 1,7-diphenylheptane (B14701375) structure. nih.govorganic-chemistry.org Methodologies developed for crafting these molecules, including asymmetric aldol (B89426) reactions and olefination strategies, are directly applicable to precursors like this compound to generate the necessary carbon backbone for these naturally occurring compounds. nih.gov

Target Compound ClassKey Synthetic ConceptRelevance of this compound Scaffold
Diarylheptanoids Asymmetric aldol reactions, Wittig olefinationThe scaffold provides the core C7 backbone connecting two aryl groups.
Polyketides Biomimetic synthesis, MacrocyclizationFunctionalized scaffold mimics linear polyketide chains for enzymatic or chemical cyclization. syr.edu
Bioactive Analogues Stereoselective synthesis, Cross-coupling reactionsThe scaffold serves as a template for creating analogues with varied substitution patterns for structure-activity relationship (SAR) studies. acs.org

Design and Synthesis of Chemically Diverse Molecular Scaffolds

The inherent functionality of this compound makes it an excellent starting point for the development of chemically diverse molecular scaffolds. The aldehyde and alkene groups can be manipulated independently or in tandem to generate a vast array of molecular architectures.

The aldehyde group provides access to numerous transformations. It can undergo nucleophilic additions, condensations, and reductive aminations to introduce new functional groups and stereocenters. The alkene moiety can participate in a variety of addition reactions (e.g., hydrogenation, halogenation, epoxidation), as well as more complex transition-metal-catalyzed processes like cross-coupling and metathesis.

For instance, research on carbonyl-olefin metathesis has shown that related structures can be generated through the fragmentation of oxetanes. The photolysis of benzaldehyde (B42025) and cyclohexene (B86901), followed by thermolysis of the resulting oxetane, yielded cis- and trans-7-phenylhept-6-enal, demonstrating a synthetic route to isomers of this scaffold. nih.gov Additionally, isomers such as 7-phenylhept-5-enal have been employed in nickel-catalyzed coupling reactions with alkynes, showcasing how the basic framework can be elaborated into more complex, polyfunctional molecules. umich.edu These examples underscore the potential of the 7-phenylheptenal framework as a versatile platform for constructing novel and diverse chemical structures.

Precursor Roles in Heterocyclic Compound Synthesis (e.g., Quinoline (B57606), Tetrahydrofuran (B95107) Derivatives)

The functional groups within this compound make it a hypothetical and plausible precursor for the synthesis of important heterocyclic systems, notably quinolines and tetrahydrofurans, through well-established reaction pathways.

Quinoline Derivatives The quinoline core is a privileged scaffold in medicinal chemistry. The Friedländer synthesis is a classic and powerful method for constructing quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgresearchgate.netorganic-chemistry.org this compound possesses an α-methylene group adjacent to its aldehyde carbonyl. This makes it an ideal coupling partner for reaction with an o-aminoaryl ketone, which would proceed via an initial aldol condensation followed by cyclodehydration to furnish a highly substituted quinoline bearing the 3-phenylpropyl side chain at the 3-position. Other multicomponent reactions, such as the Povarov reaction, which combines an aniline, an aldehyde, and an alkene, could also potentially utilize this compound as the aldehyde component to generate diverse quinoline structures. mdpi.com

Tetrahydrofuran Derivatives Substituted tetrahydrofuran rings are common motifs in many natural products. The synthesis of these heterocycles can be readily achieved from homoallylic alcohols via intramolecular cyclization. This compound can be selectively reduced at the aldehyde to produce the corresponding homoallylic alcohol, 7-phenylhept-4-en-1-ol (B14234486). This intermediate is perfectly primed for cyclization. Various metal-catalyzed methods for the intramolecular hydroalkoxylation of unactivated alkenes are known to efficiently produce five- and six-membered cyclic ethers. organic-chemistry.orgmdpi.com For example, cobalt-catalyzed oxidative cyclization of 5-hydroxy-1-alkenes with molecular oxygen provides a stereoselective route to trans-2-substituted tetrahydrofurans. thieme-connect.com Applying such a strategy to 7-phenylhept-4-en-1-ol would be expected to yield a 2,5-disubstituted tetrahydrofuran, demonstrating the utility of the scaffold as a precursor to this important heterocyclic core.

Target HeterocycleRequired Precursor ModificationPlausible Key Reaction
Quinoline NoneFriedländer Synthesis (with an o-aminoaryl ketone). organic-chemistry.org
Tetrahydrofuran Reduction of aldehyde to primary alcoholIntramolecular Hydroalkoxylation or Oxidative Cyclization. mdpi.comthieme-connect.com

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 7-Phenylhept-4-enal in academic research?

Answer:
Synthesis typically involves aldol condensation or cross-metathesis reactions, with precise control of reaction conditions (e.g., temperature, catalyst loading). Characterization requires spectroscopic methods:

  • NMR spectroscopy (¹H, ¹³C) to confirm the alkene geometry and phenyl substitution pattern.
  • GC-MS or HPLC to verify purity and identify byproducts.
  • FT-IR to detect functional groups like aldehydes and alkenes.
    Documentation must adhere to reproducibility standards, including detailed experimental steps (e.g., solvent ratios, catalyst preparation) and calibration of instruments .

Advanced: How can researchers optimize stereoselective synthesis of this compound?

Answer:
Strategies include:

  • Catalyst selection : Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to induce enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor desired stereoisomers.
    Validate outcomes using chiral HPLC or circular dichroism (CD) spectroscopy. Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) can structure hypothesis testing .

Basic: What analytical techniques are critical for identifying impurities in this compound?

Answer:

  • Mass spectrometry fragmentation patterns to trace byproduct structures.
  • Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification.
  • Thermogravimetric analysis (TGA) to detect volatile contaminants.
    Cross-reference data with established databases (e.g., NIST Chemistry WebBook) and report uncertainties in measurements .

Advanced: How can computational methods elucidate the reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cycloaddition reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions.
    Validate computational results with experimental kinetic isotope effects (KIE) or isotopic labeling .

Advanced: How should researchers address contradictory data in thermal stability studies of this compound?

Answer:

  • Controlled variable analysis : Isolate factors like oxygen exposure or moisture content during stability tests.
  • Statistical methods : Apply ANOVA to compare degradation rates across experimental batches.
  • Peer review replication : Collaborate with independent labs to verify findings.
    Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and resolve discrepancies .

Basic: What are the documented reactivity profiles of this compound in common organic reactions?

Answer:

  • Diels-Alder reactions : Reacts as a dienophile with electron-rich dienes.
  • Hydrogenation : Selective reduction of the alkene using Pd/C or PtO₂ catalysts.
  • Oxidation : Forms carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄).
    Reference kinetic studies and safety protocols for handling reactive intermediates .

Advanced: What role does this compound play in multi-step synthesis of natural product analogs?

Answer:

  • Retrosynthetic analysis : Use as a key intermediate for constructing polycyclic frameworks (e.g., terpenoids).
  • Protecting group strategies : Leverage the aldehyde group for selective functionalization.
  • Scalability challenges : Optimize batch processes to minimize epimerization or decomposition.
    Include pilot-scale data and failure analyses in publications to guide future work .

Advanced: How can researchers ensure reproducibility in catalytic applications of this compound?

Answer:

  • Detailed catalyst characterization : Report BET surface area, XRD patterns, and TEM for heterogeneous catalysts.
  • Standardized protocols : Publish exact stirring rates, degassing procedures, and catalyst activation steps.
  • Open-data practices : Share raw chromatograms and spectral files in supplementary materials.
    Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for methodological transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.